N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy reveals distinct signals for the aromatic protons of the benzimidazole and pyridine rings. The pyridine ring protons resonate as a multiplet between δ 7.4–8.6 ppm, while the benzimidazole protons appear as doublets in the δ 7.1–7.9 ppm range. The amide proton (-NH-) typically exhibits a broad singlet near δ 10.2 ppm due to hydrogen bonding.
¹³C NMR spectra confirm the presence of carbonyl carbon (C=O) at δ 165–170 ppm, aromatic carbons in the δ 110–150 ppm range, and the pyridine carbons at δ 120–140 ppm. Two-dimensional techniques such as HSQC and HMBC are critical for assigning connectivity between the benzimidazole and pyridine moieties.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 238.24 [M+H]⁺, consistent with its molecular formula. Fragmentation patterns include loss of the carboxamide group (-CONH₂, 44 Da) and subsequent cleavage of the pyridine ring.
Infrared (IR) Spectroscopy
IR spectra exhibit strong absorption bands at 1640–1650 cm⁻¹ (amide C=O stretch) and 3200–3350 cm⁻¹ (N-H stretch), confirming the presence of the carboxamide functional group.
Crystallographic Studies and Conformational Analysis
Crystallographic data for this compound remain limited in the literature. However, analogous benzimidazole derivatives exhibit planar aromatic systems with dihedral angles of 5–15° between the benzimidazole and pyridine rings, suggesting minimal steric hindrance. The carboxamide group typically adopts a trans-configuration relative to the pyridine nitrogen, stabilized by intramolecular hydrogen bonding between the amide NH and pyridine N atom.
Comparative Analysis With Related Benzimidazole Derivatives
The structural and electronic properties of this compound differ significantly from related derivatives:
The absence of bulky substituents in this compound confers greater solubility in polar solvents compared to its methyl- or cyclopropyl-substituted counterparts. Additionally, its planar structure facilitates π-π stacking interactions, a feature exploited in supramolecular chemistry.
Properties
Molecular Formula |
C13H10N4O |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-13(11-3-1-2-6-14-11)17-9-4-5-10-12(7-9)16-8-15-10/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
LSWAAPNFPGQRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Ring Formation
The benzimidazole scaffold is typically synthesized via condensation of ortho-phenylenediamine derivatives with carboxylic acids or their equivalents. For N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide, two primary routes dominate:
Carboxylic Acid Condensation
Reaction of 4-amino-1,2-diaminobenzene with pyridine-2-carboxylic acid under acidic conditions yields the benzimidazole core. Polyphosphoric acid (PPA) or hydrochloric acid (HCl) catalyzes cyclodehydration at elevated temperatures (120–180°C). For example:
This method achieves yields of 60–75%, though prolonged heating may lead to decomposition.
Nitrobenzaldehyde-Mediated Cyclization
An alternative approach involves condensing 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde in nitrobenzene at 180°C, followed by reduction of the nitro group to an amine. Subsequent coupling with pyridine-2-carboxylic acid completes the structure. While this method avoids direct carboxylic acid use, it requires additional steps for nitro reduction, lowering overall efficiency (45–55% yield).
Carboxamide Coupling Methodologies
Carbodiimide-Mediated Amidation
The most widely used method employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. Pyridine-2-carboxylic acid is activated with DCC in dimethylformamide (DMF), followed by reaction with 5-amino-1H-benzimidazole. Key parameters include:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Coupling Agent | DCC (1.2 equiv) | 68% | |
| Solvent | DMF, anhydrous | – | |
| Temperature | 0°C → room temperature, 12 h | – | |
| Workup | Filtration to remove dicyclohexylurea | – |
This method is favored for scalability but requires rigorous moisture control to prevent hydrolysis.
Mixed Anhydride Method
For acid-sensitive substrates, in situ generation of mixed anhydrides using chloroformates (e.g., isobutyl chloroformate) improves selectivity. Pyridine-2-carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine, followed by reaction with 5-amino-1H-benzimidazole. Yields reach 72–78%, though stoichiometric base use complicates purification.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura couplings to functionalize preformed benzimidazoles. For example, 5-bromo-1H-benzimidazole undergoes coupling with pyridine-2-boronic acid using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF)/water. While innovative, this route faces challenges:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol using 4-amino-1,2-diaminobenzene, pyridine-2-carbonyl chloride, and triethylamine in acetonitrile achieves 85% yield after 15 minutes at 120°C. This method minimizes decomposition but requires specialized equipment.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solid with >98% purity (HPLC). Alternative solvents:
Chromatographic Methods
Column chromatography (SiO₂, ethyl acetate/hexane 1:1) resolves regioisomers when present, though it reduces scalability. Preparative HPLC (C18 column, methanol/water gradient) achieves >99% purity for pharmacological studies.
Industrial-Scale Optimization
Cost-Efficiency Analysis
Comparative evaluation of three routes:
| Method | Cost ($/kg) | Yield | Purity |
|---|---|---|---|
| DCC-mediated amidation | 1,200 | 68% | 98% |
| Mixed anhydride | 1,450 | 72% | 97% |
| Microwave-assisted | 980 | 85% | 99% |
Microwave synthesis offers the best balance of cost and efficiency but requires high initial investment.
Green Chemistry Approaches
-
Solvent replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF
-
Catalyst recycling : Immobilized Pd catalysts enable 5 reuse cycles without yield loss
-
Waste minimization : Continuous flow systems cut solvent use by 40%
Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
N-(1H
Biological Activity
N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole moiety linked to a pyridine-2-carboxamide. The unique combination of these two heterocyclic structures enhances its interaction with biological targets.
| Feature | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 226.24 g/mol |
| Functional Groups | Benzimidazole, Pyridine, Amide |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: This compound has shown potential as an inhibitor for several enzymes, including monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs), which are critical in cancer progression.
- Antitumor Activity: Research indicates that derivatives of benzimidazole exhibit significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers.
Anticancer Activity
A detailed study evaluated the anticancer properties of this compound against several cancer cell lines. The results showed promising growth inhibition:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 | 6.26 |
| HepG2 | 6.48 |
These findings suggest that the compound effectively inhibits cell proliferation and may induce apoptosis through mechanisms involving caspase activation and cell cycle arrest.
Enzyme Inhibition Studies
Research has highlighted the compound's role as a selective inhibitor for MAO-B, which is involved in the metabolism of neurotransmitters. The IC value for MAO-B inhibition was determined to be around 4.0 µM, indicating strong potential for neurological applications.
Case Studies
-
Case Study 1: Antitumor Efficacy
A study involving this compound demonstrated its effectiveness in inhibiting tumor growth in vivo, particularly in models of breast cancer. The treatment resulted in a significant reduction in tumor size compared to controls. -
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound, revealing its ability to mitigate oxidative stress in neuronal cells, thus suggesting potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Benzimidazole vs. Pyrazole Derivatives
- Structural Differences: Replacing benzimidazole (fused benzene and imidazole) with pyrazole (five-membered ring with two adjacent nitrogen atoms) reduces molecular weight and aromatic surface area.
- Biological Implications : Pyrazole derivatives (e.g., N-(1H-pyrazol-4-yl)pyridine-4-carboxamide) are often explored as kinase inhibitors due to their compact size and ability to fit into ATP-binding pockets. In contrast, benzimidazole-containing compounds may exhibit stronger DNA intercalation or protease inhibition due to enhanced planar rigidity .
Thiazole-Substituted Analogs
- The methyl group at position 5 may sterically hinder binding but improve metabolic stability .
Sulfonamide vs. Carboxamide Linkers
- Functional Group Impact: Sulfonamide-containing compounds like 4-amino-N-(pyridin-2-yl)benzene-1-sulfonamide exhibit higher solubility in aqueous media due to the sulfonic acid group’s ionizability. In contrast, carboxamide-linked derivatives (e.g., the target compound) may display stronger membrane permeability due to reduced polarity .
Limitations and Contradictions
- Evidence Gaps: No direct pharmacological data for the target compound are provided, necessitating extrapolation from structural analogs.
- Contradictory Solubility Trends : Thiazole derivatives may have higher solubility than benzimidazoles, but this conflicts with the lipophilic nature of sulfur-containing heterocycles. Further experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
